5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester
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Overview
Description
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valuable due to its stability and reactivity, making it a useful building block for creating complex molecules in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester typically involves the reaction of 5-Amino-6-(dimethylamino)pyrazine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and halides or pseudohalides in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: For substitution reactions involving the amino groups.
Major Products
Biaryl Compounds: From Suzuki-Miyaura coupling.
Alcohols and Ketones: From oxidation reactions.
Substituted Pyrazines: From nucleophilic substitution reactions.
Scientific Research Applications
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester is used in various scientific research applications:
Medicinal Chemistry: As a building block for synthesizing pharmaceutical compounds.
Materials Science: In the development of advanced materials with specific electronic properties.
Biological Research: For creating probes and sensors for detecting biological molecules.
Industrial Chemistry: In the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired biaryl product. The amino groups can also interact with various molecular targets through hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 6-(Dimethylamino)pyrazine-2-boronic acid pinacol ester
- 5-Amino-2-boronic acid pinacol ester
- 6-(Dimethylamino)pyrazine-2-boronic acid
Uniqueness
5-Amino-6-(dimethylamino)pyrazine-2-boronic acid pinacol ester is unique due to the presence of both amino and dimethylamino groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality allows for more complex and selective transformations compared to similar compounds .
Properties
IUPAC Name |
3-N,3-N-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine-2,3-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21BN4O2/c1-11(2)12(3,4)19-13(18-11)8-7-15-9(14)10(16-8)17(5)6/h7H,1-6H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHZSNGXOGXVTHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C(=N2)N(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21BN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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